(S)-2-((S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)propanamido)propanamido)-N1-(4-(hydroxymethyl)phenyl)-N4-tritylsuccinamide
Description
This compound, with the IUPAC name L-Aspartamide,N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-N4-(triphenylmethyl)-, is a multifunctional biochemical reagent. It features a succinamide backbone modified with a tripeptide-like chain (Ala-Ala-Asn(Trt)), a maleimide group (from the 2,5-dioxo-pyrrol moiety), and a 4-(hydroxymethyl)phenyl substituent. The trityl (triphenylmethyl) group at the N4 position enhances steric protection, improving stability during synthetic processes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N6O8/c1-31(47-39(54)21-13-6-14-28-52-41(56)26-27-42(52)57)43(58)48-32(2)44(59)50-38(45(60)49-37-24-22-33(30-53)23-25-37)29-40(55)51-46(34-15-7-3-8-16-34,35-17-9-4-10-18-35)36-19-11-5-12-20-36/h3-5,7-12,15-20,22-27,31-32,38,53H,6,13-14,21,28-30H2,1-2H3,(H,47,54)(H,48,58)(H,49,60)(H,50,59)(H,51,55)/t31-,32-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLBUJSXOZKWLC-QXGWMLRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCCCCN5C(=O)C=CC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCCCCN5C(=O)C=CC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-2-((S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)propanamido)propanamido)-N1-(4-(hydroxymethyl)phenyl)-N4-tritylsuccinamide is a complex synthetic molecule that incorporates a pyrrole moiety, which has been associated with various biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound features multiple functional groups that are significant for its biological activity. The presence of the pyrrole ring and amide linkages are particularly noteworthy as they often contribute to pharmacological properties.
Biological Activity Overview
The biological activities of compounds containing pyrrole derivatives have been extensively studied. Research indicates that such compounds can exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Pyrrole derivatives have shown significant antibacterial properties against various strains of bacteria. For instance, certain pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Properties : Compounds similar to the one have been evaluated for their anti-inflammatory effects. Studies revealed that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating inflammatory diseases .
- Cytotoxicity : The cytotoxic effects of pyrrole-based compounds have been assessed in various cancer cell lines. For example, derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
A recent study evaluated several pyrrole derivatives for their antimicrobial efficacy. The results showed that compounds with structural similarities to (S)-2-((S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)propanamido)propanamido) exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Gram-positive and Gram-negative bacteria . This positions the compound as a promising candidate for further development as an antibacterial agent.
Anti-inflammatory Activity
In vitro studies on anti-inflammatory activity indicated that certain pyrrole derivatives could significantly reduce cytokine production in PBMC cultures stimulated by lipopolysaccharides (LPS). The strongest inhibition was observed at higher concentrations, suggesting a dose-dependent relationship . This finding supports the potential therapeutic application of similar compounds in managing inflammatory conditions.
Cytotoxicity Studies
A series of cytotoxicity assays demonstrated that specific pyrrole derivatives could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells at lower concentrations. For instance, compounds were tested against various cancer types with promising results indicating selective cytotoxicity .
Comparative Table of Biological Activities
| Activity | Compound Type | MIC (μg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Pyrrole Derivatives | 3.12 - 12.5 | High against S. aureus |
| Anti-inflammatory | Pyrrole Derivatives | - | Significant reduction in IL-6 and TNF-α |
| Cytotoxicity | Pyrrole Derivatives | - | Selective towards cancer cells |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for further development in cancer therapies .
Drug Delivery Systems
Due to its unique structure, (S)-2-((S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)propanamido)propanamido)-N1-(4-(hydroxymethyl)phenyl)-N4-tritylsuccinamide can be utilized in the design of drug delivery systems. Its ability to form stable complexes with drug molecules enhances the solubility and bioavailability of poorly soluble drugs .
Bioconjugation
The compound's reactive functional groups make it suitable for bioconjugation applications. It can be used to link therapeutic agents to targeting moieties or imaging agents for enhanced specificity in targeted therapies .
Case Study 1: Anti-Cancer Activity
A study conducted on similar compounds demonstrated that modifications in the structure led to significant anti-cancer activity against various cell lines. The incorporation of the pyrrole moiety was found to enhance cytotoxic effects due to increased interaction with cellular targets .
Case Study 2: Drug Formulation
Research on drug formulations using derivatives of this compound showed improved pharmacokinetic profiles when used as a carrier for hydrophobic drugs. The study highlighted the importance of structural modifications in enhancing drug delivery efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structural and functional attributes are compared below with analogs from literature and commercial sources.
Table 1: Structural and Functional Comparison
Key Findings :
Maleimide-Based Conjugation Efficiency: The target compound and Compound-Linker 2.7 both utilize maleimide groups for thiol coupling. However, the target’s tripeptide chain and trityl protection reduce nonspecific binding compared to the ureido-benzyl carbamate in Compound-Linker 2.7, which is optimized for ADC payload release .
Hydroxamic Acid Derivatives :
- Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) exhibit antioxidant properties but lack the succinamide backbone and modular conjugation capacity of the target compound. Their low solubility limits biomedical applications.
Sulfonamide/Isoindolinyl Analogs :
- The dioxoisoindolinyl-pentanamide derivative in shares a sulfonamide group but lacks maleimide functionality. Its smaller size (~493 g/mol) limits its utility in multistep bioconjugation.
Stability and Solubility :
- The target compound’s trityl group enhances stability in acidic conditions compared to unprotected analogs (e.g., hydroxamic acids in ). However, its solubility is moderate in DMSO, whereas Compound-Linker 2.7 achieves higher solubility due to its polar ureido and carbamate groups.
Research Implications and Limitations
- Therapeutic Potential: The maleimide group in the target compound enables precise drug targeting, a feature absent in hydroxamic acid derivatives .
- Synthetic Challenges : The tripeptide chain introduces complexity in large-scale synthesis compared to simpler analogs like Compound 10 .
- Comparative Data Gaps : Direct pharmacological comparisons (e.g., IC50 values) are scarce in literature, necessitating further studies to validate efficacy against analogs.
Preparation Methods
N1-(4-(Hydroxymethyl)phenyl) Substitution
The hydroxymethylphenyl group is coupled to the succinamide’s N1 position using HATU-mediated amidation. A solution of 4-(hydroxymethyl)benzoic acid (2 equiv), HATU (2 equiv), and DIPEA (4 equiv) in DMF is reacted with the succinamide core at room temperature for 4 hours. Purification via preparative layer chromatography (PLC) with 12% methanol/dichloromethane yields the substituted intermediate.
Table 2: Peptide Coupling Conditions
Stepwise Assembly of Propanamido Chains
The (S)-propanamido chains are constructed sequentially using Fmoc-protected alanine derivatives. Each coupling step employs HATU/DIPEA in DMF, followed by Fmoc deprotection with 20% piperidine.
First Propanamido Coupling
Fmoc-L-alanine (2 equiv) is activated with HATU/DIPEA and coupled to the N4-tritylsuccinamide intermediate. PLC purification (12% MeOH/DCM) affords the mono-propanamido derivative in 83% yield.
Second and Third Propanamido Couplings
Repetition of the coupling protocol with Fmoc-L-alanine extends the chain to two and three propanamido units. Each step achieves >80% yield, confirmed by HRMS and ¹H NMR.
Maleimide Functionalization via Hexanamido Linker
The terminal propanamido amine reacts with 6-maleimidohexanoic acid N-hydroxysuccinimide (NHS) ester in DMF/DIPEA at room temperature. The maleimide group introduces a thiol-reactive site for subsequent bioconjugation.
Table 3: Maleimide Coupling Parameters
Final Deprotection and Characterization
The Fmoc groups are removed using piperidine, while the trityl group remains intact. Final purification via reverse-phase HPLC (Rt = 19.6 min) and characterization by ¹H NMR and HRMS validate the product’s structure and enantiopurity.
Analytical Data and Validation
Nuclear Magnetic Resonance (NMR)
Q & A
Basic: What are the critical considerations for synthesizing this compound with high enantiomeric purity?
Methodological Answer:
The synthesis of this compound requires stringent control over stereochemistry due to its multiple chiral centers. Key steps include:
- Chiral auxiliaries : Use (S)-configured amino acids or derivatives to ensure stereochemical fidelity during amide bond formation .
- Coupling reagents : Optimize activation agents (e.g., HATU, DCC) to minimize racemization during peptide bond formation .
- Purification : Employ preparative HPLC with chiral stationary phases to isolate enantiomerically pure intermediates .
Table 1 : Common coupling reagents and their racemization risks:
| Reagent | Racemization Risk (%) | Yield (%) |
|---|---|---|
| HATU | <2 | 85–90 |
| DCC | 5–10 | 70–80 |
| EDCI | 3–7 | 75–85 |
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm backbone connectivity and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry for crystalline intermediates .
Advanced: What experimental design strategies mitigate batch-to-batch variability in multi-step syntheses?
Methodological Answer:
Adopt a full factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Variables : Temperature (25–60°C), solvent (DMF vs. THF), and reaction time (12–48 hours).
- Response metrics : Yield, enantiomeric excess (ee), and purity .
Table 2 : Full factorial design matrix for Step 3 of synthesis:
| Run | Temp (°C) | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 25 | DMF | 12 | 62 | 92 |
| 2 | 60 | THF | 48 | 78 | 98 |
Use ANOVA to identify statistically significant factors affecting yield and ee .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled degradation studies : Expose the compound to pH 2–12 buffers at 37°C and monitor degradation kinetics via HPLC .
- Mechanistic analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the dioxopyrrole moiety at acidic pH) .
- Replicate experiments : Ensure reproducibility by repeating under inert atmospheres to rule out oxidation artifacts .
Advanced: What theoretical frameworks guide the design of analogs with improved binding affinity?
Methodological Answer:
- Molecular docking : Simulate interactions between the compound’s trityl group and hydrophobic pockets in target proteins (e.g., using AutoDock Vina) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict analog efficacy .
- Retrosynthetic analysis : Prioritize analogs retaining the (S)-propanamido backbone for synthetic feasibility .
Advanced: How can AI-driven tools optimize reaction conditions for scale-up?
Methodological Answer:
- Bayesian optimization : Train models on historical reaction data to predict optimal temperature, solvent ratios, and catalyst amounts .
- High-throughput screening : Automate parallel reactions in microreactors to rapidly test >100 conditions/day .
- Real-time analytics : Integrate inline FTIR or Raman spectroscopy for immediate feedback on reaction progress .
Basic: What safety protocols are critical when handling this compound’s reactive intermediates?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal exposure (linked to H315/H319 hazards) .
- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., trifluoroacetic anhydride) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced: How can researchers reconcile conflicting bioactivity data across cell-based assays?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to reduce variability .
- Control for solubility : Pre-dissolve the compound in DMSO at ≤0.1% v/v to avoid solvent toxicity .
- Statistical rigor : Apply Bonferroni correction for multiple comparisons to minimize false positives .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
